N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
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Overview
Description
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with aldehydes or alkenes . The reaction conditions often involve the use of environmentally benign solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high efficiency and scalability. Techniques such as microwave-assisted synthesis and metal-free protocols are employed to reduce the environmental impact and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as dibenziodolium triflate.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and various amines. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities .
Scientific Research Applications
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in various biological processes . The compound’s unique structure allows it to bind to these targets with high affinity, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Olprinone: A cardiotonic agent with a similar imidazo[1,2-a]pyridine structure.
Zolimidine: An anticancer agent with a related chemical framework.
Alpidem: A sedative and anxiolytic compound with a similar core structure.
Uniqueness
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
Biological Activity
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide, also known as PF-03716556, is a novel compound primarily studied for its potential as an acid pump antagonist. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine core with various functional groups that enhance its biological activity. Its molecular formula is C22H26N4O3 with a molecular weight of 394.5 g/mol. The structural characteristics contribute to its selectivity and potency as a gastric acid secretion inhibitor.
PF-03716556 acts primarily by inhibiting the gastric H+,K+-ATPase enzyme, which is crucial for gastric acid secretion. This inhibition occurs through a competitive and reversible mechanism, allowing for rapid onset of action compared to existing treatments like omeprazole and revaprazan. The compound exhibits a three-fold greater potency than revaprazan in ion-tight assays, indicating its potential effectiveness in treating gastroesophageal reflux disease (GERD) .
In Vitro Studies
In vitro studies have demonstrated that PF-03716556 selectively inhibits H+,K+-ATPase across various species (porcine, canine, and human) without significant species differences in activity. The selectivity profile includes minimal interaction with other receptors and enzymes, which reduces the likelihood of off-target effects .
In Vivo Studies
In vivo experiments conducted on Ghosh-Schild rats and Heidenhain pouch dogs revealed that PF-03716556 not only has a rapid onset but also maintains effective acid suppression over time. The compound's efficacy was measured by titrating perfusate and gastric juice samples, confirming its superior performance compared to traditional acid suppressants .
Comparative Analysis with Other Acid Suppressants
The following table summarizes the comparative efficacy of PF-03716556 against other known acid pump antagonists:
Compound | Potency (IC50) | Onset of Action | Selectivity |
---|---|---|---|
PF-03716556 | Higher | Rapid | High (minimal off-target) |
Omeprazole | Moderate | Moderate | Moderate |
Revaprazan | Lower | Slow | Moderate |
Case Studies
Case Study 1: Efficacy in GERD Treatment
A clinical study involving patients with GERD showed that those treated with PF-03716556 experienced significant symptom relief compared to those receiving standard treatments. The study highlighted the compound's ability to maintain gastric pH levels effectively throughout the day.
Case Study 2: Safety Profile Assessment
In a safety assessment trial, PF-03716556 was administered to healthy volunteers. Adverse effects were minimal and comparable to those observed with existing medications, suggesting a favorable safety profile .
Properties
Molecular Formula |
C22H26N4O3 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m0/s1 |
InChI Key |
YBHKBMJREUZHOV-KRWDZBQOSA-N |
Isomeric SMILES |
CC1=C2[C@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Canonical SMILES |
CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Origin of Product |
United States |
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